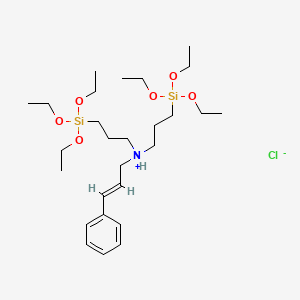
(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol (SMTPAC-40E) is an organosilicon compound used in a variety of scientific research applications. It is a quaternary ammonium salt that has found application in a number of areas, including biochemistry, pharmacology, and materials science.
科学研究应用
(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol has been widely used in a variety of scientific research applications. It has been used as a surfactant in emulsion polymerization and as a dispersant in colloid systems. It has also been used as a stabilizer for colloidal systems and as a catalyst for the synthesis of polymers. Additionally, it has been used as a reagent in the synthesis of novel materials, such as nanomaterials and nanocomposites.
作用机制
(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol is a quaternary ammonium salt that functions as a surfactant, dispersant, and stabilizer. Its hydrophobic tail facilitates the formation of micelles, which are aggregates of molecules that are surrounded by a hydrophilic shell. These micelles can then disperse in aqueous media, allowing for the formation of stable colloidal systems. Additionally, the presence of the quaternary ammonium group in this compound allows it to act as a catalyst for certain reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In a study on the effects of this compound on human red blood cells, it was found that this compound had no significant effect on the cell membrane. Additionally, in a study on the effects of this compound on the human immune system, it was found that this compound had no significant inhibitory effect on the production of cytokines.
实验室实验的优点和局限性
(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol has a number of advantages for use in lab experiments. It is a non-toxic, non-irritating, and non-carcinogenic compound. Additionally, it is easy to handle and store, and is relatively inexpensive. However, this compound has some limitations. It is not soluble in water, and it can be difficult to disperse in aqueous media.
未来方向
(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol has potential for use in a variety of future research applications. It could be used in the development of novel materials, such as nanomaterials and nanocomposites. Additionally, it could be used as a surfactant in the synthesis of polymers and as a dispersant in colloid systems. It could also be studied for its potential uses in drug delivery systems and gene therapy. Finally, it could be studied for its potential biochemical and physiological effects.
合成方法
(Styrylmethyl)bis(triethoxysilylpropyl)ammonium chloride, 40% in ethanol is synthesized from styrene, triethoxysilylpropyl chloride, and aqueous ammonia. First, styrene is reacted with triethoxysilylpropyl chloride in a solvent such as toluene. The resulting product is then treated with aqueous ammonia to form this compound, which is then isolated as a white solid. The this compound is then diluted with ethanol to a concentration of 40%.
属性
IUPAC Name |
[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO6Si2.ClH/c1-7-29-35(30-8-2,31-9-3)25-17-23-28(22-16-21-27-19-14-13-15-20-27)24-18-26-36(32-10-4,33-11-5)34-12-6;/h13-16,19-21H,7-12,17-18,22-26H2,1-6H3;1H/b21-16+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHMEODACWPVJK-JEBHESKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC[NH+](CCC[Si](OCC)(OCC)OCC)CC=CC1=CC=CC=C1)(OCC)OCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCC[NH+](CCC[Si](OCC)(OCC)OCC)C/C=C/C1=CC=CC=C1)(OCC)OCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52ClNO6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


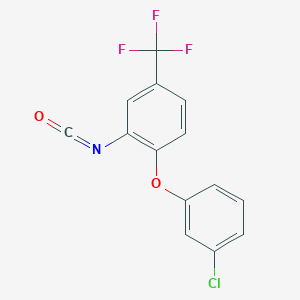
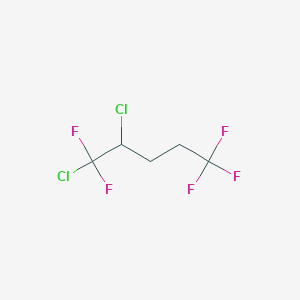
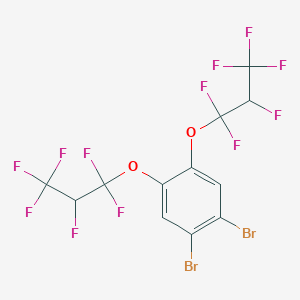

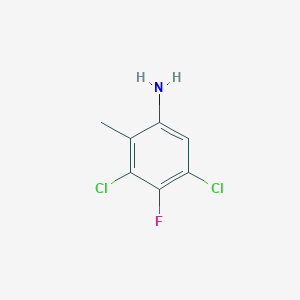
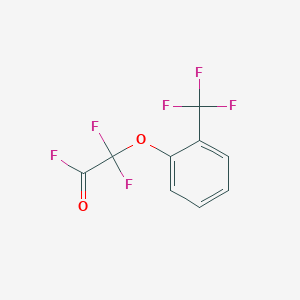
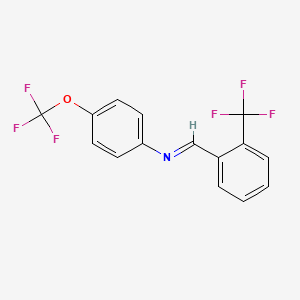
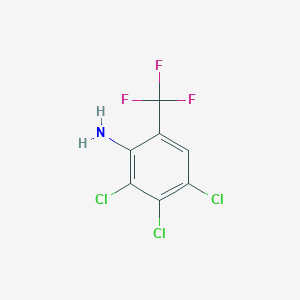

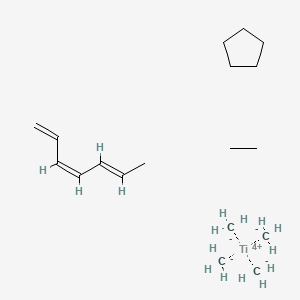
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)